molecular formula C4H7IN2S B1416713 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide CAS No. 56010-23-2

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide

Cat. No.: B1416713
CAS No.: 56010-23-2
M. Wt: 242.08 g/mol
InChI Key: DJQQQCZPDHWBOX-UHFFFAOYSA-N
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Description

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide is a chemical compound with the molecular formula C4H7IN2S It is known for its unique structure, which includes a thiazole ring, a methyl group, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide typically involves the reaction of 3-methyl-1,3-thiazol-2(3H)-imine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methyl-1,3-thiazol-2(3H)-imine+hydroiodic acid3-methyl-1,3-thiazol-2(3H)-imine hydroiodide\text{3-methyl-1,3-thiazol-2(3H)-imine} + \text{hydroiodic acid} \rightarrow \text{this compound} 3-methyl-1,3-thiazol-2(3H)-imine+hydroiodic acid→3-methyl-1,3-thiazol-2(3H)-imine hydroiodide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroiodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 3-methyl-1,3-thiazol-2(3H)-imine hydroiodide exerts its effects involves interactions with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiazole ring may also interact with biological receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1,3-thiazol-2(3H)-imine hydrochloride
  • 3-methyl-1,3-thiazol-2(3H)-imine sulfate
  • 3-methyl-1,3-thiazol-2(3H)-imine nitrate

Uniqueness

3-methyl-1,3-thiazol-2(3H)-imine hydroiodide is unique due to the presence of the hydroiodide ion, which can influence its reactivity and solubility. This makes it distinct from other similar compounds that contain different counterions, such as chloride, sulfate, or nitrate.

Properties

IUPAC Name

3-methyl-1,3-thiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQQCZPDHWBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56010-23-2
Record name 2,3-DIHYDRO-2-IMINO-3-METHYLTHIAZOLE HYDROIODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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